6-Bromo-4-iodopyridazin-3-amine
Description
6-Bromo-4-iodopyridazin-3-amine is a halogenated pyridazine derivative characterized by bromine and iodine substituents at positions 6 and 4, respectively, and an amine group at position 3. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity.
Properties
Molecular Formula |
C4H3BrIN3 |
|---|---|
Molecular Weight |
299.90 g/mol |
IUPAC Name |
6-bromo-4-iodopyridazin-3-amine |
InChI |
InChI=1S/C4H3BrIN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9) |
InChI Key |
SLIYLRBYQIXZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Br)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodopyridazin-3-amine typically involves the halogenation of pyridazine derivatives. One common method is the sequential bromination and iodination of pyridazin-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodopyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridazine ring .
Scientific Research Applications
6-Bromo-4-iodopyridazin-3-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Halogen Effects: The iodine substituent in this compound offers greater polarizability and steric bulk compared to bromine, chlorine, or fluorine in analogs. This enhances its utility in Suzuki-Miyaura cross-coupling reactions but may reduce solubility in polar solvents .
Core Heterocycle :
- Pyridazines (two adjacent N atoms) exhibit stronger hydrogen-bonding capacity and altered π-π stacking compared to pyridines (one N) or pyrimidines (two N atoms at 1,3-positions). This influences binding affinity in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
